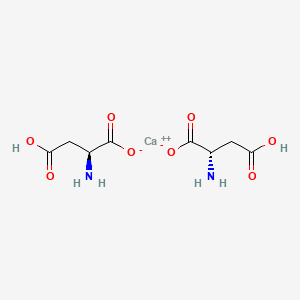

L-天冬氨酸钙

描述

Calcium L-aspartate is a chelate where calcium is attached to an amino acid named L-Aspartic Acid . As L-Aspartic Acid possesses an increased assimilation rate, the calcium bound to it also gets a high assimilation rate, which in turn results in an improved amount of calcium and amino acid . It is also effective in reducing blood pressure caused by the onset of pregnancy .

Synthesis Analysis

The L-calcium aspartate comprises the following components, by weight, 0.9-1.1 parts of L-aspartic acid, 0.4-0.5 part of calcium carbonate, and 4.2 parts of pure water . The method has the advantages of less relating equipment and simplicity, and allows the yield of the L-calcium aspartate to reach 99.50%; and the calcium content is 12.1-12.6%, so the method is suitable for industrialized production and has a large application value .Molecular Structure Analysis

The molecular formula of Calcium L-aspartate is C8H12CaN2O8 . Its average mass is 304.267 Da and its monoisotopic mass is 304.021942 Da .Chemical Reactions Analysis

The carboxyl sites of L-Asp have a strong interaction with calcium ions in solution and will form coordinated bonds .Physical And Chemical Properties Analysis

Calcium L-aspartate is a solid . It naturally mixes well with other solids . The best-absorbed form of calcium from a pill is a calcium salt like carbonate or phosphate .科学研究应用

以下是关于L-天冬氨酸钙的科学研究应用的全面分析,重点介绍六种独特的应用:

医学治疗

天冬氨酸钙在医学领域用于治疗和预防与钙缺乏相关的疾病,例如低血钙症、经前期综合征 (PMS)、妊娠高血压 (先兆子痫) 和儿童某些类型的癫痫 .

生化途径

L-天冬氨酸参与多种生化途径。它通过天冬氨酸-谷氨酸转运蛋白转运到胞质溶胶,在那里用于蛋白质和核苷酸合成、糖异生、尿素和嘌呤核苷酸循环以及神经传递。 它还有助于通过苹果酸-天冬氨酸穿梭维持NADH向线粒体的传递和氧化还原平衡 .

农业生产

L-天冬氨酸钙纳米颗粒 (Ca (l-asp)-NPs) 被用作农业中一种新型的钙肥。 它们已被证明有利于植物根系改善和胁迫耐受 .

环境影响研究

已经进行了一些研究来分析L-天冬氨酸钙纳米颗粒进入自然环境的影响及其在农业中的潜在应用 .

养分输送

L-天冬氨酸钙参与植物内的养分输送,通过改变根系超微结构来增强生长发育 .

热力学研究

对碱金属和碱土金属的天冬氨酸盐(包括L-天冬氨酸钙)的热力学性质的研究,提供了对其在各种条件下的行为的见解,这些见解可以应用于不同的科学领域 .

作用机制

Target of Action

Calcium L-aspartate, a combination of calcium and the amino acid L-aspartate, primarily targets calcium channels and amino acid receptors in the body . Calcium is an essential nutrient that plays a vital role in the anatomy, physiology, and biochemistry of organisms and cells, particularly in signal transduction pathways . L-aspartate is a glycogenic amino acid that promotes energy production via its metabolism in the Krebs cycle .

Mode of Action

Calcium L-aspartate dissociates into its constituent parts, calcium and L-aspartate, upon ingestion . Calcium ions interact with calcium channels, playing a crucial role in various cellular functions such as muscle contraction, neurotransmitter release, and cell growth . L-aspartate, on the other hand, serves as a precursor for the synthesis of proteins, oligopeptides, purines, pyrimidines, nucleic acids, and L-arginine .

Biochemical Pathways

Calcium L-aspartate affects several biochemical pathways. Calcium is involved in signal transduction pathways, while L-aspartate is involved in the Krebs cycle, a central metabolic pathway . L-aspartate is formed by the transamination of the Krebs cycle intermediate oxaloacetate . It also participates in the urea cycle, helping to produce glutamine and urea, thereby reducing the levels of ambient ammonia .

Pharmacokinetics

It is known that upon ingestion, the compound readily dissociates into calcium and l-aspartate, which are then absorbed by active transport, distributed, and metabolized . The metabolic effects of Calcium L-aspartate are concentration-dependent . It is likely that without optimizing chronic intravenous infusion, Calcium L-aspartate has minimal impact on healthy brain energy metabolism due to systemic clearance and the blood-brain barrier .

Result of Action

The application of Calcium L-aspartate has been shown to have significant effects on cellular structure and function. For example, in plants, it has been found to improve root growth and stress tolerance . It has been shown to increase the diameter of the root system and thickness of the cortex, improve plant traits, yield-related factors, and the calcium fertilizer utilization rate .

Action Environment

The action of Calcium L-aspartate can be influenced by environmental factors. For instance, in agricultural applications, the concentration of Calcium L-aspartate nanoparticles can significantly affect plant growth . A concentration of 80 mg L-1 was found to be optimal for promoting growth, while a concentration of 320 mg L-1 showed toxic impacts and hindered plant growth . Therefore, the environment and the specific conditions under which Calcium L-aspartate is used can significantly influence its action, efficacy, and stability.

安全和危害

未来方向

属性

IUPAC Name |

calcium;(2S)-2-aminobutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4.Ca/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+2/p-2/t2-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPSXJNAGCGVGOG-DKWTVANSSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])N)C(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)[O-])N)C(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5CaNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56-84-8 (Parent) | |

| Record name | Calcium L-aspartate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021059461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60908654 | |

| Record name | Calcium 2-aminobutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60908654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10389-09-0, 21059-46-1 | |

| Record name | Calcium aspartate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010389090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium L-aspartate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021059461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium 2-aminobutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60908654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium L-aspartate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.153 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-Aspartic acid, calcium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM ASPARTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9680JD4IY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-Benzylpiperidin-4-yl)-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole-6-carboxamide](/img/structure/B1663354.png)

![N-{3-[(3-{4-[(4-Methoxyphenyl)amino]-1,3,5-Triazin-2-Yl}pyridin-2-Yl)amino]-4-Methylphenyl}-4-[(4-Methylpiperazin-1-Yl)methyl]benzamide](/img/structure/B1663357.png)

![5-[2,4-Bis[(4-chlorophenyl)methoxy]phenyl]-2-butylpyrazole-3-carboxylic acid](/img/structure/B1663363.png)

![(4Z)-7,9-dichloro-8-hydroxy-4-[(4-methoxyanilino)methylidene]dibenzofuran-3-one](/img/structure/B1663367.png)

![2-bromo-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B1663370.png)